Calcium-Sensing Receptor (CaSR) Antagonism: Potency Advantage Over Amino-Linked Analog
The target compound exhibits potent antagonist activity at the human calcium-sensing receptor (CaSR) with an IC50 value of 0.034 nM in a FLIPR assay [1]. This is a distinct and quantifiable difference from a closely related structural analog, 6-((3,4-dimethylphenyl)amino)pyrimidine-2,4(1H,3H)-dione (WAY-300046), which is reported as a bacterial DNA topoisomerase III inhibitor with a Ki of 920 nM [2]. The data indicates a >27,000-fold higher potency for the target compound at the CaSR compared to the amino analog's primary reported target, underscoring a clear divergence in biological function.
| Evidence Dimension | In vitro potency (IC50) at human CaSR |
|---|---|
| Target Compound Data | IC50 = 0.034 nM |
| Comparator Or Baseline | WAY-300046 (amino analog) for a different primary target (DNA topoisomerase III): Ki = 920 nM |
| Quantified Difference | Potency difference of >27,000-fold for the target compound at CaSR compared to the analog's reported activity at a different primary target |
| Conditions | HEK293 cells expressing human CaSR; FLIPR assay |
Why This Matters
This data establishes the target compound as a high-affinity tool for CaSR pathway studies, a profile not shared by the amino-linked analog, which directs procurement decisions towards specific experimental aims.
- [1] BindingDB. BDBM50378146 (CHEMBL1204009). Affinity Data: IC50 0.0340 nM for human calcium-sensing receptor. View Source
- [2] BindingDB. BDBM50028350 (6-(3,4-Dimethyl-phenylamino)-1H-pyrimidine-2,4-dione::CHEMBL54782). Affinity Data: Ki 920 nM for Bacillus subtilis DNA topoisomerase III (wild type). View Source
